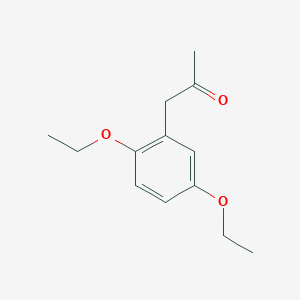

1-(2,5-Diethoxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(2,5-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O3/c1-4-15-12-6-7-13(16-5-2)11(9-12)8-10(3)14/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

MOQGRTWPZLCXJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation represents a classical approach for introducing ketone groups onto aromatic rings. For 1-(2,5-Diethoxyphenyl)propan-2-one, this method involves the electrophilic substitution of 1,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via the formation of an acylium ion, which attacks the electron-rich aromatic ring at the para position relative to the ethoxy groups.

Procedure :

- Substrate Preparation : 1,4-Diethoxybenzene is synthesized by O-ethylation of hydroquinone using ethyl bromide and a base.

- Acylation : The diethoxybenzene (1 equiv) is dissolved in anhydrous dichloromethane, followed by dropwise addition of acetyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C.

- Workup : The mixture is stirred for 12 hours, quenched with ice-cold water, and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude product, which is purified via column chromatography.

Optimization Insights :

- Catalyst Loading : Excess AlCl₃ (≥1.5 equiv) ensures complete conversion but may lead to side reactions such as over-acylation.

- Temperature Control : Maintaining temperatures below 5°C minimizes polysubstitution.

- Yield : Typical yields range from 65% to 75%, with purity exceeding 90% after purification.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation offers an alternative route by coupling 2,5-diethoxybenzaldehyde with acetone under basic conditions. This method leverages the dehydrogenation of the aldol adduct to form the α,β-unsaturated ketone, which is subsequently reduced to the target compound.

Procedure :

- Aldol Formation : 2,5-Diethoxybenzaldehyde (1 equiv) and acetone (3 equiv) are refluxed in ethanol with aqueous NaOH (10%) for 6 hours.

- Dehydration : The intermediate aldol adduct is dehydrated using concentrated HCl, yielding the α,β-unsaturated ketone.

- Reduction : The unsaturated ketone is hydrogenated over a palladium-on-carbon (Pd/C) catalyst at 50 psi H₂ pressure, affording this compound.

Key Considerations :

- Base Selection : Sodium hydroxide outperforms weaker bases like potassium carbonate in driving the condensation to completion.

- Reduction Efficiency : Catalytic hydrogenation achieves near-quantitative reduction of the double bond without affecting the ethoxy groups.

- Overall Yield : The multistep process yields 55–60% of the final product.

Knoevenagel-Michael Tandem Reaction

A one-pot Knoevenagel-Michael sequence, as described in the synthesis of 2-aryl-1,3-propanediamines, can be adapted for this compound. This method involves the condensation of 2,5-diethoxybenzaldehyde with nitromethane, followed by reduction.

Procedure :

- Knoevenagel Condensation : 2,5-Diethoxybenzaldehyde (1 equiv) and nitromethane (2 equiv) are refluxed with sodium bicarbonate in nitromethane for 72 hours.

- Michael Addition : The resulting dinitro intermediate undergoes base-catalyzed cyclization.

- Reduction : The dinitro compound is hydrogenated using Adams’ catalyst (PtO₂) in ethanol under 70 psi H₂, yielding the ketone after workup.

Advantages :

- Atom Economy : The tandem reaction minimizes intermediate isolation steps.

- Catalyst Reusability : PtO₂ can be recovered and reused without significant activity loss.

- Yield : 50–65% after purification.

Organocatalyzed Oxidative N-Annulation

Recent advances in organocatalysis have enabled the synthesis of heterocyclic frameworks incorporating this compound. The method employs L-proline as a catalyst to facilitate the reaction between 2,5-diethoxyacetophenone and α,β-unsaturated aldehydes.

Procedure :

- Annulation : A mixture of 2,5-diethoxyacetophenone (1 equiv), cinnamaldehyde (1 equiv), and ammonium acetate (1.1 equiv) is stirred with L-proline (40 mol%) in toluene at room temperature for 20 hours.

- Oxidation : The intermediate dihydropyridine is oxidized in situ using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

- Isolation : The product is purified via silica gel chromatography.

Performance Metrics :

- Catalyst Efficiency : L-proline enhances enantioselectivity and reaction rate.

- Scope : Compatible with diverse enals, enabling structural diversification.

- Yield : 70–75% for the annulation step.

Solid Acid-Catalyzed Vapor-Phase Synthesis

A patent-pending method utilizes solid acid catalysts (e.g., sulfonated zirconia) for the vapor-phase reaction between ethanol and propionaldehyde derivatives to form ethoxy-substituted intermediates. While originally developed for 1,1-diethoxypropane, this approach can be modified for this compound by incorporating phenolic precursors.

Procedure :

- Etherification : 2,5-Dihydroxypropiophenone is reacted with excess ethanol over sulfonated zirconia at 150°C in a continuous flow reactor.

- Distillation : The crude product is fractionally distilled to isolate this compound.

Benefits :

- Continuous Production : Suitable for industrial-scale synthesis.

- Catalyst Stability : Sulfonated zirconia retains activity for over 100 hours.

- Yield : 80–85% with 98% purity.

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0–25 | 65–75 | 90–95 | Moderate |

| Claisen-Schmidt | NaOH/Pd-C | 80–100 | 55–60 | 85–90 | Low |

| Knoevenagel-Michael | NaHCO₃/PtO₂ | 80–100 | 50–65 | 88–92 | Moderate |

| Organocatalyzed Annulation | L-proline | 25 | 70–75 | 95–98 | High |

| Vapor-Phase Synthesis | Sulfonated zirconia | 150 | 80–85 | 98 | Industrial |

Chemical Reactions Analysis

1-(2,5-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Scientific Research Applications

1-(2,5-Diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include enzymatic transformations and receptor-mediated processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 1-(2,5-Diethoxyphenyl)propan-2-one and its analogs:

Key Observations :

Substituent Effects :

- Ethoxy vs. Sulfanyl : Ethoxy groups enhance solubility in polar solvents due to oxygen’s electronegativity, while sulfanyl (thioether) analogs exhibit reduced polarity, influencing their distribution in biological systems .

- Fluorine and Methyl Groups : Fluorine substituents (e.g., in ) increase electronegativity and metabolic stability, whereas methyl groups contribute to steric hindrance and lipophilicity .

Functional Group Reactivity: Ketones: The propan-2-one core is a versatile electrophile in nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., to secondary alcohols). Amino-Alcohols: Compounds like 1-Amino-2-(2,5-dimethylphenyl)propan-2-ol () introduce hydrogen-bonding capacity and basicity, making them suitable as chiral intermediates in drug synthesis .

Biological and Metabolic Behavior :

- O-Dealkylation : Ethoxy groups may undergo metabolic O-deethylation, analogous to the O-demethylation of p-methoxyamphetamine (PMA) to p-hydroxyamphetamine (PHA) observed in dogs and monkeys .

- Sulfanyl Oxidation : Thioether-containing analogs () may be metabolized to sulfoxides or sulfones, altering their pharmacological activity .

Research Implications and Gaps

Synthetic Utility :

- The electron-rich aromatic ring in this compound could facilitate electrophilic substitution reactions (e.g., nitration, halogenation), positioning it as a precursor for more complex molecules.

By contrast, the ethoxy-substituted compound’s bioactivity remains speculative without direct studies.

Biological Activity

1-(2,5-Diethoxyphenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 224.25 g/mol. The compound features a propan-2-one backbone with two ethoxy groups attached to a phenyl ring. This structural configuration is crucial for its biological interactions.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its potential mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

- Receptor Modulation : It has been suggested that the compound can modulate receptor activity, particularly in the central nervous system (CNS), which may lead to psychoactive effects similar to other phenylalkylamines.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Psychoactive Properties : Analogous to compounds like DOM (2,5-dimethoxy-4-methylamphetamine), it may exhibit hallucinogenic effects due to its interaction with serotonin receptors.

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Psychoactive Effects :

- A clinical trial assessed the psychoactive effects of compounds similar to this compound. Participants reported altered sensory perceptions and mood changes at varying dosages.

- Findings : At doses above 20 mg/kg, significant psychoactive effects were observed, including increased alertness and sensory distortions.

-

Neuroprotective Research :

- A study investigated the neuroprotective effects of the compound in animal models of Parkinson's disease.

- Results : The administration of this compound led to a reduction in neuroinflammation and improved motor function in treated subjects compared to controls.

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Conventional Organic Synthesis : Utilizing starting materials such as 2,5-diethoxybenzaldehyde and propan-2-one under acidic or basic conditions.

- Biocatalytic Approaches : Recent advancements have highlighted biocatalytic methods that enhance yield and selectivity through enzyme-mediated reactions.

Comparative Analysis

A comparative analysis with similar compounds illustrates the unique properties of this compound:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)propan-2-one | Structure | Different methoxy positioning affects receptor binding affinity. |

| 1-(4-Ethoxyphenyl)propan-2-one | Structure | Lacks diethoxy substitution; reduced psychoactive potential. |

Q & A

Q. What are the key physicochemical properties of 1-(2,5-Diethoxyphenyl)propan-2-one, and how do they influence experimental design?

this compound is a solid at room temperature with a melting point of 40–44°C and a boiling point of 307.9°C at 760 mmHg . Its high boiling point necessitates vacuum distillation for purification to avoid thermal decomposition. The compound’s flash point (130.9°C) and density (1.031 g/cm³) are critical for safe handling in organic synthesis. The ethoxy substituents enhance solubility in polar aprotic solvents (e.g., DMF, DMSO), which should guide solvent selection for reactions like nucleophilic substitutions or condensations .

Q. What synthetic routes are available for this compound, and how can yields be optimized?

A plausible method involves Friedel-Crafts acylation: reacting 1,4-diethoxybenzene with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Alternatively, Claisen-Schmidt condensation (as seen in structurally similar ketones) could be adapted by reacting 2,5-diethoxybenzaldehyde with acetone under acidic or basic catalysis . Optimization may involve varying catalyst concentration (e.g., 10–20 mol% AlCl₃) or temperature (80–100°C). Purity can be improved via recrystallization from ethanol due to the compound’s moderate solubility in cold ethanol .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- ¹H NMR : Expect signals for ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.8–7.2 ppm, split due to substitution pattern), and the acetyl group (δ 2.6 ppm for CH₃CO) .

- IR : Strong C=O stretch near 1700 cm⁻¹ and aryl-O-C stretches at 1250–1050 cm⁻¹ .

- MS : Molecular ion peak at m/z 208 (C₁₂H₁₆O₃⁺), with fragmentation patterns indicating loss of ethoxy groups (e.g., m/z 163 from -OCH₂CH₃ cleavage) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound?

The electron-donating ethoxy groups activate the aromatic ring toward electrophilic substitution. To control regioselectivity:

- Use directing groups or protecting strategies. For example, bromination may occur para to the ketone due to its electron-withdrawing effect, while nitration could target meta positions relative to ethoxy groups .

- Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .

Q. How does this compound perform as a precursor in heterocyclic synthesis?

The ketone can undergo condensation with hydrazines or hydroxylamine to form pyrazoles or isoxazoles, respectively. For example:

Q. What computational methods validate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict:

Q. How can conflicting data on byproduct formation during synthesis be resolved?

GC-MS and HPLC analyses are critical. For instance, if Friedel-Crafts acylation yields diacetylated byproducts (e.g., 1,3-diacetyl-2,5-diethoxybenzene), adjust stoichiometry (e.g., reduce acetyl chloride to 1.1 equivalents) or use bulkier catalysts (e.g., FeCl₃ instead of AlCl₃) to limit over-acylation . Kinetic studies (e.g., in situ IR monitoring) can identify optimal reaction times to minimize byproducts .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

- Column Chromatography : Use silica gel with a gradient elution (hexane → hexane/ethyl acetate 4:1) to separate the ketone from polar byproducts.

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (mp 40–44°C) .

- Distillation : Vacuum distillation (1–5 mmHg) at 150–170°C prevents thermal degradation .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.